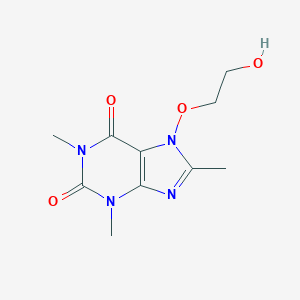
7-(2-Hydroxyethoxy)-1,3,8-trimethylxanthine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(2-Hydroxyethoxy)-1,3,8-trimethylxanthine, commonly known as Theophylline, is a methylxanthine drug that is used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Theophylline has been used for decades as a bronchodilator, but it also has other pharmacological effects that make it a subject of ongoing research.
Mécanisme D'action
Theophylline works by inhibiting phosphodiesterase (PDE) enzymes, which are responsible for breaking down cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE, Theophylline increases the levels of cAMP and cGMP, which results in smooth muscle relaxation and bronchodilation. Theophylline also has anti-inflammatory effects by inhibiting the production of cytokines and chemokines.
Effets Biochimiques Et Physiologiques
Theophylline has a wide range of biochemical and physiological effects. It increases heart rate and cardiac output, dilates blood vessels, and increases diuresis. Theophylline also has effects on the central nervous system, including increased alertness and decreased fatigue. Theophylline has been shown to increase the production of surfactant in the lungs, which can improve lung function in premature infants with respiratory distress syndrome.
Avantages Et Limitations Des Expériences En Laboratoire
Theophylline has several advantages for lab experiments. It is readily available, inexpensive, and has a well-established pharmacological profile. Theophylline is also relatively stable and can be stored for long periods of time. However, Theophylline has limitations in lab experiments as well. It has a narrow therapeutic window, meaning that the dose must be carefully controlled to avoid toxicity. Theophylline also has a short half-life and can be rapidly metabolized by the liver, which can complicate dosing.
Orientations Futures
There are several potential future directions for Theophylline research. One area of interest is the use of Theophylline in combination with other drugs for the treatment of respiratory diseases. Another potential direction is the investigation of Theophylline as a neuroprotective agent in the treatment of neurological disorders such as Alzheimer's disease. Theophylline may also have potential as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. Further research is needed to explore these potential applications of Theophylline.
Conclusion:
In conclusion, Theophylline is a methylxanthine drug that has been used for decades as a bronchodilator. It has a wide range of pharmacological effects and has been investigated for its potential use in the treatment of other diseases. Theophylline has advantages and limitations for lab experiments, and there are several potential future directions for research. Theophylline remains an important subject of ongoing research in the scientific community.
Méthodes De Synthèse
Theophylline is synthesized from xanthine, which is found in many plants, including tea leaves and coffee beans. The synthesis of Theophylline involves the alkylation of xanthine with ethylene oxide to produce 7-(2-Hydroxyethoxy)-1,3-dimethylxanthine, which is then methylated to produce Theophylline.
Applications De Recherche Scientifique
Theophylline has been extensively studied for its pharmacological effects. It has been shown to have bronchodilator, anti-inflammatory, and immunomodulatory effects. Theophylline has also been investigated for its potential use in the treatment of other diseases such as heart failure, renal failure, and neurological disorders.
Propriétés
Numéro CAS |
19774-85-7 |
|---|---|
Nom du produit |
7-(2-Hydroxyethoxy)-1,3,8-trimethylxanthine |
Formule moléculaire |
C10H14N4O4 |
Poids moléculaire |
254.24 g/mol |
Nom IUPAC |
7-(2-hydroxyethoxy)-1,3,8-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C10H14N4O4/c1-6-11-8-7(14(6)18-5-4-15)9(16)13(3)10(17)12(8)2/h15H,4-5H2,1-3H3 |
Clé InChI |
SNNMBEAKYQMGOB-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(N1OCCO)C(=O)N(C(=O)N2C)C |
SMILES canonique |
CC1=NC2=C(N1OCCO)C(=O)N(C(=O)N2C)C |
Synonymes |
7-(beta-Hydroxyaethoxy)-8-methyltheophyllin [German] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R)-7-(4-Chlorophenyl)-2-(4-fluorophenyl)-7-hydroxy-1-(4-hydroxyphenyl)-2-azaspiro[3.5]nonan-3-one](/img/structure/B27423.png)
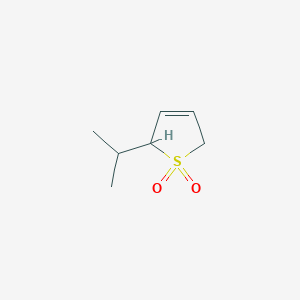
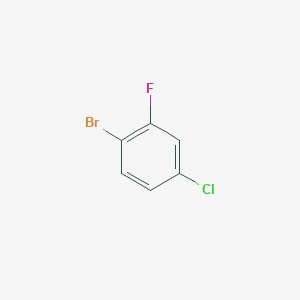
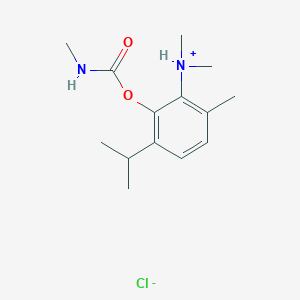
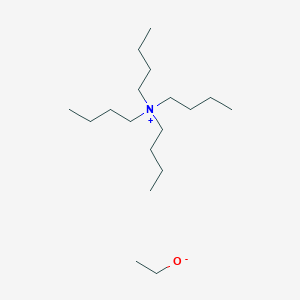
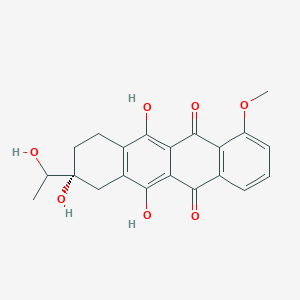
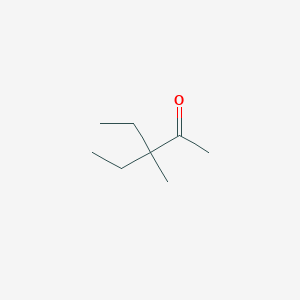
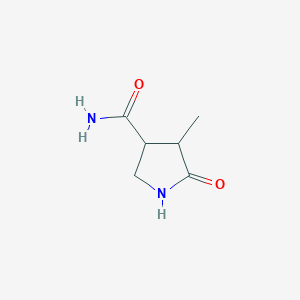
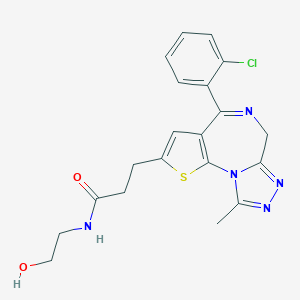
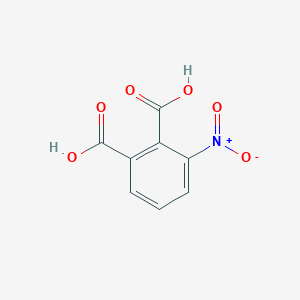
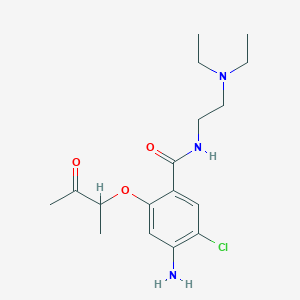
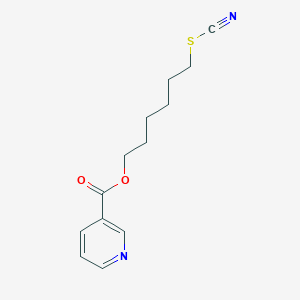
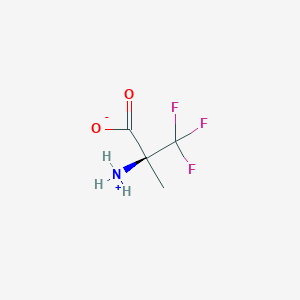
![s-Triazolo[4,3-a]pyrazine, 5,8-dimethyl-3-(methylthio)-](/img/structure/B27462.png)